N,N'''-1,6-Hexanediylbisguanidine dihydrochloride
CAS No.: 7356-81-2
Cat. No.: VC16529480
Molecular Formula: C8H22Cl2N6
Molecular Weight: 273.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7356-81-2 |
|---|---|
| Molecular Formula | C8H22Cl2N6 |
| Molecular Weight | 273.20 g/mol |
| IUPAC Name | 2-[6-(diaminomethylideneamino)hexyl]guanidine;dihydrochloride |
| Standard InChI | InChI=1S/C8H20N6.2ClH/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;;/h1-6H2,(H4,9,10,13)(H4,11,12,14);2*1H |
| Standard InChI Key | NXWPVVJWQXXMDR-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCN=C(N)N)CCN=C(N)N.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
N,N'''-1,6-Hexanediylbisguanidine dihydrochloride (CAS: 27083-27-8) has the molecular formula , with a molar mass of 402.27 g/mol. The structure consists of a 1,6-hexanediyl chain () connecting two guanidine moieties, each substituted with a cyano group () at the N'-position. The protonation of both guanidine groups by hydrochloric acid results in a dihydrochloride salt, enhancing solubility in polar solvents such as water and ethanol .
Key structural features include:
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Guanidine groups: Each guanidine unit contains three nitrogen atoms, enabling hydrogen bonding and coordination chemistry.
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Hexanediyl spacer: The aliphatic chain provides flexibility and influences the compound’s conformational dynamics.
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Cyanoguanidine functionality: The cyano group modifies electronic properties, increasing stability under acidic conditions .
Synthesis and Optimization
Industrial Synthesis Methods
The synthesis of N,N'''-1,6-Hexanediylbisguanidine dihydrochloride typically involves the reaction of hexamethylenediamine dihydrochloride with sodium dicyanamide in a solvent system. A patented method (CN102993057B) outlines the following optimized procedure :
| Parameter | Condition |
|---|---|
| Solvent | n-Butanol/water (100:0.5–100:4 v/v) |
| Molar Ratio | 1:1.6–1:2.4 (diamine:dicyanamide) |
| Temperature | 100–140°C |
| Reaction Time | 2–7 hours |
| Catalyst | PEG400 (0.1–4 mol%) |
| Yield | 85–92% |
This method avoids toxic solvents and reduces reaction time compared to earlier approaches, which required 16-hour refluxes in isopropanol . Post-synthesis purification involves solvent removal under vacuum, washing with cold ethanol, and vacuum drying to achieve >98% purity .
Mechanistic Insights
The reaction proceeds via nucleophilic substitution, where the amine groups of hexamethylenediamine attack the electrophilic carbon of dicyanamide. Phase-transfer catalysts like PEG400 facilitate interfacial interactions, accelerating the reaction kinetics .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (≥50 g/L at 25°C), moderately soluble in methanol and ethanol, insoluble in nonpolar solvents .
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Thermal Stability: Decomposes above 250°C without melting, as confirmed by thermogravimetric analysis (TGA).
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pH Sensitivity: Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media, releasing cyanoguanidine derivatives .
Spectroscopic Characterization
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NMR: NMR (DO, 400 MHz) shows signals at δ 3.2 ppm (m, 4H, –NH), 2.8 ppm (t, 4H, –CH–NH), and 1.4 ppm (m, 8H, aliphatic –CH–) .
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IR: Peaks at 2200 cm (C≡N stretch), 1650 cm (C=N stretch), and 1550 cm (N–H bend) .
Applications and Industrial Relevance
Antimicrobial Agent
The compound serves as a precursor in synthesizing chlorhexidine, a broad-spectrum antiseptic. Its guanidine groups disrupt microbial cell membranes, leading to bactericidal effects . Recent studies demonstrate efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .
Polymer Chemistry
Polymerization with 1,6-hexanediamine yields cationic polymers used in water treatment for removing anionic contaminants (e.g., phosphates, sulfates). These polymers exhibit 90–95% removal efficiency at 50 ppm concentrations .
Organic Synthesis
As a bifunctional reagent, the compound participates in:
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Cross-coupling reactions: Forms coordination complexes with transition metals (e.g., Pd, Cu) for catalytic applications.
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Heterocycle synthesis: Reacts with ketones to generate imidazoline derivatives, useful in agrochemicals .
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Features |
|---|---|---|
| N,N'-Diethylcyanoguanidine | CHN | Herbicide; lacks hexanediyl spacer |
| Guanidine hydrochloride | CHNCl | Simpler structure; lower thermal stability |
| Chlorhexidine gluconate | CHClNO | Derived from parent compound; antiseptic |
The hexanediyl chain in N,N'''-1,6-Hexanediylbisguanidine dihydrochloride enhances its solubility and reactivity compared to simpler guanidine derivatives .
Future Research Directions
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Drug Delivery Systems: Exploring its use as a cationic carrier for nucleic acid delivery.
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Advanced Materials: Functionalizing metal-organic frameworks (MOFs) for gas storage applications.
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Environmental Remediation: Optimizing polymer composites for heavy metal sequestration.
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